molecular formula C22H27N3O5S B262305 2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide

2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide

Numéro de catalogue B262305
Poids moléculaire: 445.5 g/mol
Clé InChI: XRIVPGYPCNWNMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide is a compound commonly known as BAY 43-9006 or Sorafenib. It is a small molecule inhibitor that targets multiple kinases involved in cell proliferation and angiogenesis. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma (RCC) and later for hepatocellular carcinoma (HCC).

Mécanisme D'action

Sorafenib inhibits the activity of multiple kinases involved in cell proliferation and angiogenesis. It inhibits the activity of Raf-1, B-Raf, and other kinases in the MAPK/ERK pathway, which is essential for cell growth and proliferation. Sorafenib also inhibits the activity of VEGFR-2 and VEGFR-3, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting angiogenesis, Sorafenib can prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by blocking the activity of kinases involved in cell signaling pathways. Sorafenib has been found to decrease the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis. By inhibiting VEGF, Sorafenib can prevent the growth and spread of tumors.

Avantages Et Limitations Des Expériences En Laboratoire

Sorafenib has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target kinases, making it a potent inhibitor. Sorafenib has also been extensively studied and has a well-established mechanism of action. However, Sorafenib also has some limitations. It is not a selective inhibitor and can inhibit the activity of other kinases that are not involved in cancer progression. This can lead to off-target effects and potentially unwanted side effects.

Orientations Futures

There are several future directions for Sorafenib research. One direction is to develop more selective inhibitors that target specific kinases involved in cancer progression. Another direction is to investigate the use of Sorafenib in combination with other anticancer agents to enhance its efficacy. Additionally, Sorafenib could be used in combination with immunotherapy to enhance the immune system's ability to fight cancer. Finally, Sorafenib could be investigated for its potential use in other types of cancer, such as lung cancer and colorectal cancer.

Méthodes De Synthèse

The synthesis of Sorafenib involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminophenol in the presence of sodium hydroxide to form 4-(4-aminophenoxy)-3-nitrobenzoic acid. This intermediate is then reacted with acetic anhydride to yield 4-(acetylamino)phenyl 4-(4-aminophenoxy)-3-nitrobenzoate. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 4-methoxyaniline and cyclopentylacetyl chloride to yield Sorafenib.

Applications De Recherche Scientifique

Sorafenib has been extensively studied for its anti-tumor activity and has shown promising results in preclinical and clinical studies. It has been found to inhibit the activity of multiple kinases such as Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, Flt-3, c-KIT, and RET. Sorafenib's ability to target multiple kinases makes it an effective anticancer agent.

Propriétés

Nom du produit

2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide

Formule moléculaire

C22H27N3O5S

Poids moléculaire

445.5 g/mol

Nom IUPAC

2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-cyclopentylacetamide

InChI

InChI=1S/C22H27N3O5S/c1-16(26)23-18-7-13-21(14-8-18)31(28,29)25(19-9-11-20(30-2)12-10-19)15-22(27)24-17-5-3-4-6-17/h7-14,17H,3-6,15H2,1-2H3,(H,23,26)(H,24,27)

Clé InChI

XRIVPGYPCNWNMS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=C(C=C3)OC

SMILES canonique

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=C(C=C3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.